N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5-ethyl-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5-ethyl-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5-ethyl-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a cyclization reaction involving sulfur-containing reagents.
Functional Group Modifications:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5-ethyl-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5-ethyl-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5-methyl-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5-ethyl-2-methoxyphenyl)-1H-pyrazole-3-carboxamide
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5-ethyl-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties
Properties
CAS No. |
1273553-45-9 |
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Molecular Formula |
C16H19N3O4S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-(5-ethyl-2-hydroxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H19N3O4S/c1-2-10-3-4-15(20)12(7-10)13-8-14(19-18-13)16(21)17-11-5-6-24(22,23)9-11/h3-4,7-8,11,20H,2,5-6,9H2,1H3,(H,17,21)(H,18,19) |
InChI Key |
MWBYLBNDPRSIIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)C2=NNC(=C2)C(=O)NC3CCS(=O)(=O)C3 |
solubility |
13.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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